molecular formula C₂₅H₂₇N₇O₃ B1155704 3-Deamino 3-Hydroxy Linagliptin

3-Deamino 3-Hydroxy Linagliptin

货号: B1155704
分子量: 473.53
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Deamino 3-Hydroxy Linagliptin (CAS 1620278-39-8) is a chemical reference standard with the molecular formula C 25 H 27 N 7 O 3 and a molecular weight of 473.53 g/mol . This compound is a specified derivative of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus . By inhibiting the DPP-4 enzyme, Linagliptin increases the concentration of incretin hormones, which stimulates glucose-dependent insulin release and reduces glucagon secretion, thereby improving glycemic control . As a structurally modified analog, this compound is an invaluable tool for researchers conducting metabolism and pharmacokinetic studies of the parent drug. It is particularly useful for the development and validation of analytical methods, such as HPLC and LC-MS, for the quantification of Linagliptin and its metabolites in biological matrices . This high-purity compound is offered for research applications only and is strictly not intended for diagnostic or therapeutic use.

属性

分子式

C₂₅H₂₇N₇O₃

分子量

473.53

同义词

(S)-7-(But-2-yn-1-yl)-8-(3-hydroxypiperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

产品来源

United States

Origin and Formation Mechanisms of 3 Deamino 3 Hydroxy Linagliptin

Biosynthetic Pathways and Metabolic Formation in Biological Systems

The transformation of Linagliptin (B1675411) into 3-Deamino 3-Hydroxy Linagliptin is a multi-step process primarily occurring through hepatic metabolism. nih.gov While Linagliptin is largely excreted unchanged, a fraction undergoes biotransformation, leading to the formation of this and other minor metabolites. researchgate.netnih.gov

Enzymatic Catalysis in this compound Formation

The generation of this compound, also known as CD1790, is a two-step mechanism involving several key enzymes. researchgate.netnih.gov The initial, rate-limiting step is an oxidation, followed by a stereoselective reduction. nih.gov

Following the initial oxidation, aldo-keto reductases (AKRs) play a crucial role in the subsequent reduction step. researchgate.netnih.gov AKRs are a superfamily of enzymes that catalyze the reduction of a wide array of carbonyl compounds, including aldehydes and ketones. nih.govfrontiersin.org In this metabolic pathway, AKRs are responsible for the stereoselective reduction of the ketone intermediate, leading to the formation of the S-3-hydroxypiperidinyl derivative. researchgate.netnih.gov

Alongside aldo-keto reductases, carbonyl reductases also contribute to the reduction of the ketone intermediate, although to a lesser extent. researchgate.netnih.gov Carbonyl reductases are enzymes that also catalyze the reduction of carbonyl compounds and have been implicated in the metabolism of various drugs. nih.gov

Intermediate Metabolites in the Formation Cascade (e.g., Ketone Derivative CD10604)

The formation of this compound proceeds through a key intermediate, the ketone derivative known as CD10604. nih.gov This intermediate is formed via the initial CYP3A4-dependent oxidation of Linagliptin. nih.gov The subsequent reduction of this ketone by aldo-keto and carbonyl reductases yields the final this compound metabolite. nih.gov

Stereochemical Aspects of Metabolic Hydroxylation and Reduction

The metabolic conversion of Linagliptin to this compound is a highly stereoselective process. nih.gov The reduction of the intermediate ketone, CD10604, specifically results in the formation of the (S)-enantiomer of the hydroxylated piperidine (B6355638) ring. researchgate.netnih.gov Enantioselective analytical methods have confirmed the presence of the S-3-hydroxypiperidinyl derivative, while the corresponding R-enantiomer has not been detected. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Formation

Enzyme FamilySpecific EnzymeRole in Formation
Cytochrome P450CYP3A4Initial rate-limiting oxidation of Linagliptin to a ketone intermediate (CD10604). researchgate.netnih.gov
Aldo-keto ReductasesVariousStereoselective reduction of the ketone intermediate (CD10604). researchgate.netnih.gov
Carbonyl ReductasesVariousMinor contribution to the reduction of the ketone intermediate (CD10604). researchgate.netnih.gov

Table 2: Metabolites in the Formation of this compound

Compound NameAliasRole in Pathway
Linagliptin-Parent drug. nih.gov
CD10604Ketone DerivativeIntermediate metabolite formed by oxidation of Linagliptin. nih.gov
This compoundCD1790Final metabolite formed by reduction of CD10604. nih.govnih.gov

Chemical Synthesis-Related Formation as a Process Impurity

The manufacturing process of Linagliptin, a complex xanthine-based molecule, involves multiple chemical steps. nih.gov During this synthesis, the formation of various process-related impurities can occur, arising from starting materials, intermediates, by-products, and reagents. nih.govnih.gov

Identification of this compound as a Process-Related Impurity

While several process-related impurities of Linagliptin have been identified and characterized, the specific detection of this compound as a process-related impurity requires sophisticated analytical techniques. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is a primary method used to detect and quantify impurities in Linagliptin drug substances. nih.gov The identification of these impurities is crucial for quality control and for validating the analytical methods used in the manufacturing of Linagliptin. nih.gov

Factors Influencing Impurity Generation During Linagliptin Synthesis

The generation of impurities during the synthesis of Linagliptin is influenced by a variety of factors. These can include the purity of starting materials and intermediates, the specific reagents and solvents used, reaction temperature, and pH. nih.govnih.gov For instance, incomplete reactions or side reactions can lead to the formation of unintended by-products. nih.gov The use of certain aminolysis agents and the presence of water in solvents can also contribute to the impurity profile. nih.gov

Proposed Chemical Pathways for Impurity Formation

The precise chemical pathway for the formation of this compound as a process-related impurity is not extensively detailed in publicly available literature. However, it is understood to arise from the complex multi-step synthesis of Linagliptin. One of the key steps in Linagliptin synthesis involves the reaction of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine. It is plausible that variations in this reaction, or the presence of related starting materials containing a hydroxyl group instead of an amino group on the piperidine ring, could lead to the formation of this compound.

Degradation Pathways and Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions, such as acid, base, oxidation, heat, and light. nih.govresearchgate.netwjpr.net These studies help to identify potential degradation products and establish the degradation pathways of the API. nih.gov

Linagliptin has been shown to be particularly susceptible to degradation under acidic and oxidative conditions. nih.govresearchgate.net

Acidic Degradation Products and Mechanisms

Studies have demonstrated that Linagliptin undergoes significant degradation when subjected to acidic conditions. nih.govnih.gov When exposed to acid hydrolysis, a number of degradation products can be formed. nih.govnih.gov One of the primary mechanisms of acidic degradation involves the hydrolysis of the quinazoline (B50416) ring within the Linagliptin molecule. nih.govnih.gov

While the direct formation of this compound as a primary acidic degradation product is not explicitly detailed in all studies, the acidic environment can catalyze various reactions. It is proposed that under acidic conditions, the amino group of the piperidine ring in Linagliptin could potentially undergo deamination, followed by hydroxylation, to form this compound. The exact mechanism would likely involve the formation of a diazonium salt intermediate, which is then displaced by a hydroxyl group.

A summary of Linagliptin degradation under various conditions is presented in the table below:

Degradation ConditionDegradation PercentageKey Observations
Acidic Hydrolysis (24h at 60°C)16.42%Substantial degradation observed with the formation of multiple impurities. nih.gov
Basic Hydrolysis (10 days at 60°C)2.56%No significant degradation observed. nih.gov
Oxidative Degradation (24h at 60°C)35.86%Significant degradation observed. nih.gov
Thermal Degradation (10 days at 60°C)0.05%No significant degradation observed. nih.gov
Photolytic Degradation0.56%No significant degradation observed. nih.gov

Oxidative Degradation Products and Mechanisms

Linagliptin has been found to be highly susceptible to oxidative degradation. nih.gov Forced degradation studies using oxidizing agents like hydrogen peroxide have shown the formation of several degradation products. nih.govresearchgate.net The primary sites of oxidation on the Linagliptin molecule are the nitrogen atoms. nih.gov

The formation of this compound under oxidative stress could occur through a multi-step process. The primary amino group on the piperidine ring is a likely target for oxidation. This could lead to the formation of an intermediate which is then converted to the corresponding hydroxyl derivative. The literature suggests the formation of various oxidized species, including N-oxides and nitro compounds, highlighting the reactivity of the nitrogen centers in the molecule under oxidative conditions. nih.gov

The table below summarizes some of the identified oxidative degradation products of Linagliptin:

ImpurityRetention Time (min)Relative Retention TimeProposed Structure
OX 16.2050.96Not specified
OX 26.7251.04Z/E isomer of an oxime
OX 37.9241.07Z/E isomer of an oxime
OX 48.4901.31Nitro derivative of Linagliptin

Stability Profile Under Other Stress Conditions (e.g., Alkaline, Thermal, Photolytic)

Forced degradation studies on Linagliptin have been conducted to understand its stability and degradation pathways. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Alkaline Conditions:

Under alkaline stress, Linagliptin has shown limited degradation. One study reported that when a Linagliptin solution was subjected to alkaline conditions (0.1 N NaOH) for a duration of 10 days at 60°C, only 2.56% degradation occurred. nih.gov This indicates a relatively high degree of stability in a basic environment. In this particular study, two degradants were observed, though they were not explicitly identified as this compound. nih.gov Another study also concluded that no significant degradation effects were observed under alkaline conditions. nih.gov

Thermal Conditions:

The thermal stability of Linagliptin has also been investigated. When the substance was exposed to a temperature of 60°C for 10 days, the degradation was minimal, at only 0.05%. nih.gov This suggests that Linagliptin is stable under dry heat conditions. One impurity was formed at a very low level in this study. nih.gov Other research supports the finding that Linagliptin is stable under thermal stress. pharmaffiliates.compharmaffiliates.com

Photolytic Conditions:

To assess the impact of light on the stability of Linagliptin, photolytic degradation studies have been performed. Exposure to UV-VIS light at 60°C and 60% humidity resulted in a minor degradation of 0.56%. nih.gov This indicates that Linagliptin is not significantly susceptible to degradation upon exposure to light. Several minor impurities were detected, all below the 0.1% threshold. nih.gov The stability of Linagliptin under photolytic conditions has been corroborated by other studies as well. pharmaffiliates.compharmaffiliates.com

While forced degradation studies on Linagliptin have identified several degradation products, the available scientific literature does not explicitly state that this compound is formed under alkaline, thermal, or photolytic stress conditions. The primary degradation pathways for Linagliptin appear to be acid hydrolysis and oxidation, where more significant degradation has been observed. nih.govnih.gov

The following table summarizes the findings from forced degradation studies on Linagliptin under various stress conditions:

Stress ConditionParametersDegradation (%)Number of DegradantsReference
Alkaline Hydrolysis0.1 N NaOH, 60°C, 10 days2.562 nih.gov
Thermal Degradation60°C, 10 days0.051 nih.gov
Photolytic DegradationUV-VIS light, 60°C, 60% humidity0.56Several (all <0.1%) nih.gov

It is important to note that while this compound is a known impurity of Linagliptin, its formation appears to be more closely associated with the synthetic process rather than degradation under the specific stress conditions of alkalinity, heat, or light. Further research would be necessary to definitively determine if this specific impurity can be formed under these conditions and to what extent.

Structural Elucidation and Advanced Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structure Confirmation

High-resolution spectroscopy provides detailed information about the molecular structure, allowing for the unambiguous assignment of atoms and their connectivity within the 3-Deamino 3-Hydroxy Linagliptin (B1675411) molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including atom connectivity and spatial relationships. For 3-Deamino 3-Hydroxy Linagliptin, a comprehensive suite of NMR experiments, including 1H-NMR, 13C-NMR, and various two-dimensional techniques, is employed to confirm its structure. nih.govresearchgate.net

Proton NMR (1H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the analysis of this compound, the 1H-NMR spectrum reveals characteristic signals corresponding to the various protons in the molecule. researchgate.netnih.gov The substitution of the amino group in Linagliptin with a hydroxyl group at the 3-position of the piperidine (B6355638) ring leads to distinct changes in the chemical shifts and splitting patterns of nearby protons, which is a key diagnostic feature in the spectrum.

Table 1: Illustrative 1H-NMR Data for Key Structural Moieties (Note: The following data is representative and intended for illustrative purposes. Actual chemical shifts may vary based on solvent and experimental conditions.)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Quinazoline-H7.6 - 8.3Multiplet
Piperidine-H (near OH)3.5 - 4.5Multiplet
Butynyl-CH2~4.8Singlet
Quinazoline-CH2~5.3Singlet
Purine-N-CH3~3.4Singlet
Butynyl-CH3~1.9Singlet

Carbon-13 NMR (13C-NMR) spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. nih.gov The spectrum of this compound shows distinct resonances for each of its 25 carbon atoms. clearsynth.com The chemical shift of the carbon atom bearing the hydroxyl group (C-3 of the piperidine ring) is significantly different from the corresponding carbon in the parent Linagliptin molecule, providing direct evidence for the structural modification.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is used in conjunction with 13C-NMR to differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. This information is vital for the complete and unambiguous assignment of the carbon skeleton of the molecule. nih.gov

Two-dimensional (2D) NMR techniques are instrumental in piecing together the complete structural puzzle of complex molecules like this compound. simsonpharma.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps establish the connectivity of proton networks within the piperidine, quinazoline (B50416), and butynyl fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is essential for assigning the signals in the 1H and 13C spectra to specific C-H units.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is crucial for connecting the different structural fragments of the molecule, such as linking the quinazoline-methyl group to the purine (B94841) ring and the piperidine ring to the purine core.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.netnih.govmdpi.comnih.govdntb.gov.uamdpi.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. nih.govresearchgate.netnih.govnih.gov

The molecular formula for this compound is C25H27N7O3, corresponding to a molecular weight of approximately 473.53 g/mol . clearsynth.comsimsonpharma.com HRMS analysis confirms this elemental composition with a high degree of accuracy.

In the mass spectrometer, the ionized molecule (molecular ion) can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that helps to confirm its identity. nih.govclearsynth.comnih.govdntb.gov.ua The fragmentation pattern of this compound would be compared to that of Linagliptin to identify differences arising from the substitution of the amino group with a hydroxyl group.

Table 2: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zDescription
[M+H]+474.2248474.2250Protonated molecular ion

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Isotopic Pattern Analysis

Isotopic pattern analysis, a key feature of mass spectrometry (MS), is fundamental for confirming the elemental composition of 3-Deamino-3-hydroxy linagliptin. The compound's molecular formula is C₂₅H₂₇N₇O₃, giving it a monoisotopic mass of approximately 473.2179 g/mol . clearsynth.com

In mass spectrometry, the molecular ion peak (M+) is accompanied by smaller peaks corresponding to molecules containing heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H). The predictable relative abundances of these natural isotopes create a characteristic pattern.

M+1 Peak : The most significant contribution to the M+1 peak comes from the presence of the ¹³C isotope. With 25 carbon atoms, the theoretical probability of incorporating one ¹³C atom is approximately 27.5% (25 x 1.1%). The presence of seven nitrogen atoms also contributes a smaller amount from the ¹⁵N isotope (7 x 0.37%).

M+2 Peak : This peak arises from the presence of two ¹³C atoms, one ¹³C and one ¹⁵N atom, or the presence of the ¹⁸O isotope.

The precise mass and the distinct isotopic distribution pattern observed in high-resolution mass spectrometry (HRMS) provide strong evidence for the elemental formula C₂₅H₂₇N₇O₃, helping to distinguish it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. While a specific IR spectrum for 3-Deamino-3-hydroxy linagliptin is not widely published, its structure allows for the prediction of characteristic absorption bands based on the known absorptions of its functional groups. Studies on the parent compound, linagliptin, using Fourier Transform Infrared (FT-IR) spectroscopy support these assignments. researchgate.netnih.gov

Key expected IR absorption bands for 3-Deamino-3-hydroxy linagliptin include:

O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) group on the piperidine ring.

C-H Stretch : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups are found just below 3000 cm⁻¹.

C≡C Stretch : A weak absorption band for the alkyne (but-2-yn-1-yl) group is expected in the 2100-2260 cm⁻¹ region.

C=O Stretch : Strong absorption bands corresponding to the two carbonyl groups (C=O) of the xanthine (B1682287) core are expected in the range of 1650-1750 cm⁻¹.

C=N and C=C Stretch : Aromatic ring stretching vibrations from the quinazoline and purine ring systems will appear in the 1400-1600 cm⁻¹ region.

C-O Stretch : The stretching vibration for the C-O bond of the secondary alcohol is expected in the 1000-1200 cm⁻¹ range.

These characteristic bands provide a molecular fingerprint, aiding in the structural confirmation of the compound. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 3-Deamino-3-hydroxy linagliptin from the parent drug and other related substances, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quality control and analysis of linagliptin and its impurities. oriprobe.com Various reversed-phase (RP-HPLC) methods have been developed that are capable of separating 3-Deamino-3-hydroxy linagliptin from a mixture of related compounds. These methods are crucial for routine analysis in both bulk drug and pharmaceutical dosage forms. researchgate.netaustinpublishinggroup.com

Table 1: Reported HPLC Conditions for Linagliptin and Related Substances Analysis
ParameterCondition 1 nih.govCondition 2 researchgate.netCondition 3 researchgate.net
ColumnSymmetry® Cyanide (150 mm × 4.6 mm, 5 µm)Zorbax Eclipse XDB C18Not Specified C18
Mobile PhasePotassium dihydrogen phosphate (B84403) buffer (pH 4.6) : Acetonitrile (B52724) (20:80, v/v)75% Methanol (B129727) : 25% Formic acid 0.1% (pH 4.1)Phosphate buffer (pH 4.5) : Acetonitrile (55:45 v/v)
Flow Rate1.0 mL/min1.0 mL/min1.0 mL/min
DetectionUV at 299 nmUV at 254 nmUV at 294 nm
Retention Time (Linagliptin)6.6 minNot Specified3.26 min

These methods demonstrate good specificity and linearity, making them suitable for quantitative analysis. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter run times. This is achieved by using columns with smaller particle sizes (typically <2 µm). UPLC is particularly effective for resolving complex mixtures of impurities. In the context of linagliptin, UPLC has been employed to identify degradation products formed under various stress conditions. nih.gov The high efficiency of UPLC allows for the clear separation of closely related structures, such as isomers and metabolites like 3-Deamino-3-hydroxy linagliptin.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS and LC-MS/MS) is the definitive technique for the identification and quantification of 3-Deamino-3-hydroxy linagliptin, especially at low concentrations in complex matrices like plasma. nih.govijbio.com This method combines the powerful separation capabilities of HPLC or UPLC with the sensitive and selective detection provided by MS. nih.gov

LC-MS methods are routinely used in pharmacokinetic studies to monitor levels of linagliptin and its metabolites. nih.gov In these assays, specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and reduces background noise. ijbio.com

Table 2: LC-MS/MS Method Parameters for Linagliptin Analysis
ParameterCondition 1 nih.govCondition 2 ijbio.comCondition 3 ijpsr.com
ChromatographyHPLCLC-MS/MSLC-MS/MS
ColumnSymmetry® C18Waters, X-Bridge, C18 (4.6×50 mm, 5µm)Phenyl hexyl (100 X 4.6mm, 2.6µ)
Mobile PhaseMethanol : 10 mM Ammonium (B1175870) formate (B1220265) buffer (0.2% formic acid) (95:5, v/v)Acetonitrile : 0.1% Formic acid (90:10 v/v)10mM Ammonium formate buffer (pH 6.5) : Methanol (15:85 v/v)
Flow Rate0.25 mL/min0.6 mL/minNot Specified
Ionization ModePositive ESIPositive Ion SprayPositive Ionization
Monitored Transition (Linagliptin)m/z 473.24 → 419.94m/z 473.54 → 157.6Not Specified

Utilization of Isotope-Labeled Analogs in Research (e.g., this compound-d3)

Stable isotope-labeled (SIL) analogs are indispensable tools in modern analytical research, particularly in quantitative LC-MS studies. The deuterated analog, 3-Deamino-3-hydroxy linagliptin-d3, serves as an ideal internal standard (IS) for the quantification of the unlabeled analyte in biological samples. clearsynth.com

The use of a SIL-IS, such as linagliptin-d4 (B15142624) or 3-Deamino-3-hydroxy linagliptin-d3, is the gold standard for bioanalytical assays. ijpsr.com Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. This effectively corrects for variations in sample preparation, extraction recovery, and matrix effects, leading to highly accurate and precise quantification. The mass difference (e.g., +3 or +4 Da) allows the mass spectrometer to distinguish between the analyte and the internal standard. ijpsr.comclearsynth.com

Analytical Research and Method Development for 3 Deamino 3 Hydroxy Linagliptin

Development of Specific and Robust Analytical Methods for Detection and Quantification

The development of precise and reliable analytical methods is crucial for monitoring impurities like 3-Deamino 3-Hydroxy Linagliptin (B1675411) in the active pharmaceutical ingredient (API) and final drug product.

Chromatographic Methodologies (e.g., RP-HPLC, HPTLC, HILIC-UV)

Chromatographic techniques are the cornerstone for separating and quantifying linagliptin and its related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of linagliptin and its impurities. academicstrive.com Researchers have developed numerous stability-indicating RP-HPLC methods capable of separating 3-Deamino 3-Hydroxy Linagliptin from the parent drug and other process-related or degradation impurities. nih.govrasayanjournal.co.in These methods typically utilize a C18 column with a mobile phase consisting of a buffer (like phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier (such as acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode. rasayanjournal.co.inderpharmachemica.comwisdomlib.org Detection is commonly performed using a UV detector at wavelengths around 225 nm or 238 nm. rasayanjournal.co.innih.govresearchgate.net The robustness of these methods is confirmed through validation according to International Conference on Harmonisation (ICH) guidelines, ensuring they are accurate, precise, and specific. nih.govrasayanjournal.co.in

Table 1: Examples of RP-HPLC Method Parameters for Linagliptin Impurity Analysis
ColumnMobile PhaseFlow RateDetection WavelengthReference
Zorbax SB-Aq (250 × 4.6 mm, 5 µm)Gradient elution with buffer and organic modifierNot Specified225 nm nih.gov
Kromasil C180.1% phosphoric acid (pH 2.5) and acetonitrile1.0 mL/min225 nm rasayanjournal.co.in
Symmetry C18 (Symmetry C18, 5µ, 3.9 x 150mm)Phosphate buffer, acetonitrile, and methanol (B129727) (68:85:15 v/v/v)1.0 ml/minNot Specified wisdomlib.org

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more economical alternative for the quantification of linagliptin. Stability-indicating HPTLC methods have been developed using pre-coated silica (B1680970) gel 60 F254 plates. pharmacophorejournal.com A common mobile phase for separating linagliptin from its degradation products is a mixture of ethyl acetate, isopropanol, and ammonia. pharmacophorejournal.com Densitometric scanning at a specific wavelength, such as 225 nm, allows for quantification. pharmacophorejournal.com These methods are validated for linearity, accuracy, and precision, proving their suitability for routine quality control. pharmacophorejournal.comoup.com

Spectrometric Methodologies (e.g., UV Spectrophotometry, LC-MS)

Spectrometric methods are essential for both quantification and structural identification.

UV Spectrophotometry provides a simple and rapid method for quantifying linagliptin in bulk and tablet forms, with absorbance typically measured around 239 nm. academicstrive.comrjstonline.com While useful for assaying the main component, UV spectrophotometry alone lacks the specificity to distinguish between linagliptin and closely related impurities like this compound. However, a visible spectrophotometric method has been developed based on the condensation reaction of linagliptin with p-dimethylaminobenzaldehyde (PDAB), forming a yellow complex detectable at 407 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique indispensable for the identification and quantification of impurities, even at trace levels. academicstrive.compnrjournal.com In the positive ion mode, the precursor ion for linagliptin is observed at m/z 473.2 or 473.54. nih.govijbio.com LC-MS is crucial for characterizing unknown peaks detected during HPLC analysis, confirming the mass of impurities like this compound (Molecular Weight: 473.53 g/mol ). veeprho.comnih.gov This technique was instrumental in identifying various degradation products formed under stress conditions. rasayanjournal.co.innih.gov

Hyphenated Techniques (e.g., LC-PDA, LC-Q-ToF-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectrometry, providing comprehensive analytical solutions.

Liquid Chromatography-Photodiode Array (LC-PDA) detection is an advancement over standard UV detection. A PDA detector acquires the entire UV-visible spectrum for each peak, which helps in assessing peak purity and distinguishing between co-eluting components. This is vital in stability studies to ensure that the chromatographic peak of the main drug does not mask the presence of impurities. nih.govnih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) is a powerful high-resolution mass spectrometry (HRMS) technique used for the definitive structural elucidation of impurities. nih.govnih.gov It provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity. nih.gov This information, combined with fragmentation data, enables the precise identification of process-related impurities and degradation products, including isomers that have the same mass but different structures. nih.govresearchgate.net Studies have utilized LC-Q-ToF-MS to characterize the degradation products of linagliptin formed under various stress conditions. nih.govnih.gov

Impurity Profiling and Control Strategies in Pharmaceutical Research

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This is a critical step in pharmaceutical development to ensure the safety and quality of the final product. nih.govnih.gov

Identification of Related Substances in Linagliptin Manufacturing

During the synthesis and storage of linagliptin, several related substances can be formed. These include starting materials, intermediates, by-products, and degradation products. nih.govnih.govnih.gov this compound, also known as Linagliptin Impurity 94 or Linagliptin Metabolite CD1790, is a recognized impurity of linagliptin. veeprho.com Its presence in the final API must be monitored and controlled within the limits set by regulatory guidelines (typically ≤ 0.15%). nih.govnih.gov

Studies have identified multiple process-related impurities in linagliptin, which were synthesized and characterized using spectral data from MS, HRMS, NMR, and IR to be used as reference standards for analytical method validation. nih.gov

Table 2: Selected Linagliptin Related Substances
Compound NameCAS NumberMolecular FormulaNature
This compound1620278-39-8C₂₅H₂₇N₇O₃Impurity/Metabolite
(R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dioneNot AvailableC₁₅H₂₀N₈O₂Process Impurity
Linagliptin N-Boc Impurity668273-75-4Not SpecifiedProcess Impurity
Linagliptin N-Acetyl Impurity1803079-49-3Not SpecifiedProcess Impurity

Development and Validation of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. The development of such methods is a regulatory requirement and crucial for determining the shelf-life of a pharmaceutical product.

For linagliptin, numerous stability-indicating HPLC and HPTLC methods have been developed. nih.govpharmacophorejournal.com The stability-indicating nature of these methods is established through forced degradation studies. nih.govnih.gov In these studies, linagliptin is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. nih.govpharmacophorejournal.comnih.gov The developed analytical method must be able to separate the intact drug from all the formed degradation products, thus proving its specificity and stability-indicating capability. nih.govderpharmachemica.com Research has shown that linagliptin is particularly susceptible to degradation under acidic and oxidative conditions. nih.govresearchgate.net The ability to resolve peaks of degradation products from the main linagliptin peak is essential for accurate assay and impurity determination in stability samples. nih.gov

Strategies for Impurity Reduction and Control at Research and Development Scale

The control of impurities is a critical aspect of pharmaceutical development to ensure the quality and safety of the final drug product. For linagliptin, several process-related impurities can arise during synthesis. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), necessitate the identification and characterization of any impurity present at a level greater than 0.10%. fda.gov

During the research and development phase of linagliptin, strategies are implemented to minimize the formation of impurities like this compound and others. These strategies involve a combination of optimizing reaction conditions and purification techniques. For instance, certain impurities formed during the synthesis of linagliptin can be effectively reduced to below the 0.1% identification threshold through specific chemical processes. One such strategy involves the salification of linagliptin with hydrochloric acid. Another common and effective method for purifying the final product and controlling impurity levels is recrystallization from appropriate solvents, such as toluene. fda.gov The development of robust analytical methods, like High-Performance Liquid Chromatography (HPLC), is essential for monitoring the levels of these impurities throughout the process. youtube.com

Table 1: Impurity Control Strategies for Linagliptin Synthesis

StrategyDescriptionEfficacy
Salification Formation of a salt (e.g., with hydrochloric acid) to facilitate the removal of specific impurities.Can reduce certain impurities to below the 0.1% identification threshold. fda.gov
Recrystallization Purification method involving dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities in the solution.Effective in controlling specific impurities to within 0.1%. fda.gov
Optimized Reaction Conditions Adjusting parameters such as temperature, solvents, and reagents to minimize the formation of by-products.A fundamental approach to prevent impurity formation from the outset.
Chromatographic Purification Techniques like column chromatography can be employed at the R&D scale to isolate the desired compound from impurities.Provides high purity but may be less scalable for manufacturing.

Bioanalytical Research in Preclinical Contexts

Bioanalytical research is fundamental to understanding the behavior of a drug and its metabolites within a biological system. For this compound, this research is crucial in preclinical studies to assess its formation and disposition.

Analysis in In Vitro Enzymatic Systems and Biological Matrices (e.g., Liver Microsomes)

In vitro studies are essential for elucidating the metabolic pathways of a drug. Linagliptin undergoes minimal metabolism, with the majority of the drug being excreted unchanged. fda.gov However, a small fraction is metabolized to form this compound, which is also known as CD 1790. fda.govdrugbank.com This metabolite is pharmacologically inactive. tga.gov.aunih.gov

The formation of this compound is a two-step process that has been investigated using biological matrices like liver microsomes. drugbank.com

Ketone Formation : The initial and rate-limiting step is the formation of a ketone intermediate (CD 10604). This reaction is dependent on the cytochrome P450 isozyme, specifically CYP3A4. drugbank.com

Stereoselective Reduction : The ketone intermediate is then stereoselectively reduced to form the hydroxyl group of this compound (CD 1790). This reduction is primarily carried out by aldo-keto reductases, with a minor contribution from carbonyl reductases. drugbank.com

In vitro experiments using human liver microsomes help to confirm the role of specific enzymes in this metabolic conversion and to characterize the kinetics of metabolite formation. drugbank.com The use of deuterated standards, such as this compound-d3, is common in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate quantification in these complex biological matrices. clearsynth.com

Table 2: In Vitro Metabolism of Linagliptin to this compound

Metabolic StepIntermediate/MetaboliteKey Enzymes Involved
Step 1: Ketone Formation CD 10604 (ketone intermediate)Cytochrome P450 3A4 (CYP3A4)
Step 2: Reduction CD 1790 (this compound)Aldo-keto reductases, Carbonyl reductases

Application in Preclinical Metabolic Research for Disposition Studies

Preclinical disposition studies in animal models are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate. While linagliptin is primarily eliminated unchanged through the enterohepatic system, the characterization of its metabolites is still a key component of these studies. fda.govnih.gov

Following oral administration in preclinical and human studies, this compound (CD 1790) is the main circulating metabolite. drugbank.comtga.gov.au However, its exposure is significantly lower than that of the parent compound. At steady state, the exposure to this inactive metabolite represents approximately 13.3% of the linagliptin plasma exposure. fda.govtga.gov.au In studies with healthy volunteers who received a radiolabeled oral dose of linagliptin, the vast majority of the radioactivity was eliminated in the feces, corresponding to the parent drug. fda.gov

The qualitative metabolic pattern of linagliptin is similar across different animal species (mouse, rat, rabbit, and monkey) and humans, with CD 1790 being a monitored metabolite in nonclinical toxicology studies. fda.gov These preclinical metabolic studies have confirmed that at therapeutic exposures, this compound does not contribute to the pharmacological activity of linagliptin. fda.govnih.gov

Table 3: Preclinical Disposition Data for this compound (CD 1790)

ParameterFinding
Identity Main metabolite of Linagliptin. drugbank.comtga.gov.au
Pharmacological Activity Inactive. tga.gov.aunih.gov
Relative Plasma Exposure (Steady State) ~13.3% of parent compound (Linagliptin). fda.govtga.gov.au
Primary Route of Parent Drug Elimination Enterohepatic system (feces). fda.gov
Relevance in Preclinical Studies Monitored to ensure safety and understand the complete disposition profile. fda.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。